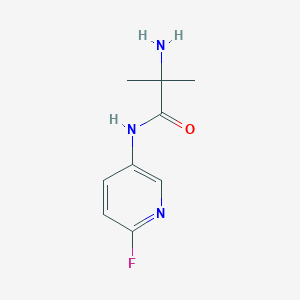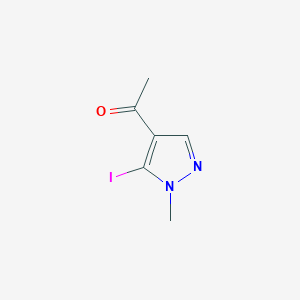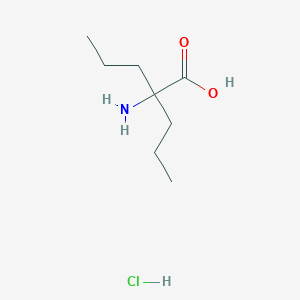![molecular formula C8H5ClN2O2 B12978215 7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B12978215.png)
7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-azaindole with chlorinating agents to introduce the chlorine atom at the 7-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-c]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the chlorine atom at a different position.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Another isomer with the chlorine atom at the 6-position.
7-Chloro-1H-imidazo[4,5-b]pyridine: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-6)3-5(11-7)8(12)13/h1-3,10H,(H,12,13) |
InChI Key |
CSDQJWLSARXEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(N=C(C=C21)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


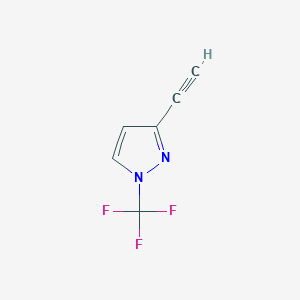
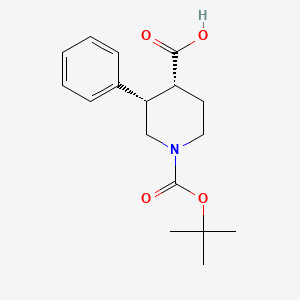

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B12978159.png)
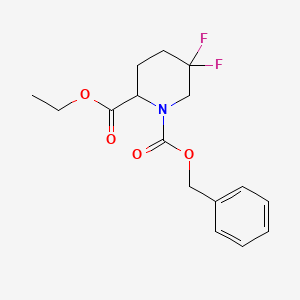
![(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12978171.png)
![2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine](/img/structure/B12978173.png)
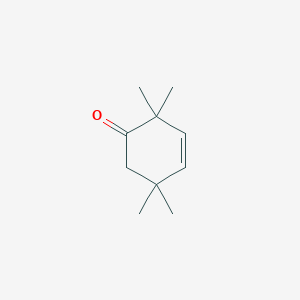
![tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12978186.png)
![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12978190.png)
![(1R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12978203.png)
